molecular formula C41H39N3O2 B1473951 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine CAS No. 1450841-27-6

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine

Cat. No.: B1473951
CAS No.: 1450841-27-6
M. Wt: 605.8 g/mol
InChI Key: UFOJHPHCTXHMFQ-GTKRZRNESA-N
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Description

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine (CAS: 1450841-27-6) is a chiral bicyclic compound with a molecular formula of C₄₁H₃₉N₃O₂ and a molecular weight of 605.78 g/mol. It features two stereochemically defined 1-aza-3-oxabicyclo[3.3.0]octane moieties linked to a central pyridine ring, each substituted with diphenyl groups at the 4,4-positions. This structural complexity confers unique steric and electronic properties, making it valuable in asymmetric catalysis and ligand design .

The compound is soluble in organic solvents such as DMSO and ethanol, with recommended storage at -20°C or -80°C to maintain stability. Its purity exceeds 98.00%, as confirmed by high-performance liquid chromatography (HPLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the cycloaddition of diphenyl-substituted aziridines with pyridine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often requiring precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential as a molecular probe in studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 2,6-Bis[(4R/S)-isopropyl-2-oxazolin-2-yl]pyridine

  • Molecular Formula : C₁₇H₂₃N₃O₂
  • Molecular Weight : 301.38 g/mol
  • Key Features :
    • Replaces the bicyclic 1-aza-3-oxabicyclo[3.3.0]octane system with simpler oxazoline rings.
    • Exhibits stereoisomerism at the 4-position (R or S configuration).
    • Used as chiral ligands in coordination chemistry.
  • Commercial Availability : Priced at ¥26,600–27,200 per gram (purity >98.0%) .

(b) 2,6-Bis[(4S)-phenyl-2-oxazolin-2-yl]pyridine

  • Molecular Formula : C₂₃H₁₉N₃O₂
  • Molecular Weight : 369.41 g/mol
  • Key Features: Substitutes isopropyl groups with phenyl groups on the oxazoline rings.
  • Applications : Catalytic asymmetric aldol reactions .

(c) (5S)-2,2-Bis(trifluoromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4,8-dione

  • Molecular Formula: C₉H₇F₆NO₃
  • Molecular Weight : 315.15 g/mol
  • Key Features :
    • Contains electron-withdrawing trifluoromethyl groups and a dione functional group.
    • Demonstrates reactivity in cycloaddition reactions .

Functional and Performance Comparison

Table 1: Structural and Functional Properties

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Purity Primary Use
Target Compound 605.78 Bicyclo[3.3.0]octane + pyridine Diphenyl >98.00% Asymmetric catalysis
2,6-Bis[(4R)-isopropyl-2-oxazolin-2-yl]pyridine 301.38 Oxazoline + pyridine Isopropyl >98.0% Ligand synthesis
2,6-Bis[(4S)-phenyl-2-oxazolin-2-yl]pyridine 369.41 Oxazoline + pyridine Phenyl N/A Catalytic reactions
(5S)-2,2-Bis(trifluoromethyl)-...dione 315.15 Bicyclo[3.3.0]octane + dione Trifluoromethyl N/A Cycloaddition reactions

Key Observations :

Steric Effects : The target compound’s bicyclic diphenyl groups create significant steric hindrance, enhancing enantioselectivity in catalysis compared to less bulky oxazoline analogues .

Electronic Effects : Trifluoromethyl-substituted analogues (e.g., ) exhibit higher electrophilicity due to electron-withdrawing groups, favoring reactions like nucleophilic additions .

Solubility : The target compound’s solubility in DMSO (30 mg/mL) is superior to oxazoline derivatives, which often require polar aprotic solvents .

Biological Activity

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound that has garnered attention in various fields of research, particularly in pharmaceutical development and material science. This article explores its biological activity, including its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C41H39N3O2C_{41}H_{39}N_{3}O_{2} with a molecular weight of 605.78 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Neuropharmacological Effects :
    • It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Studies suggest it may modulate neurotransmitter systems, providing potential therapeutic effects in conditions like depression and anxiety .
  • Catalytic Properties :
    • As a ligand in catalytic processes, it enhances reaction efficiency and selectivity in organic synthesis, which is crucial for producing fine chemicals . This property is particularly valuable in the development of biologically active compounds.
  • Biosensor Development :
    • The compound's ability to improve binding interactions makes it suitable for designing biosensors that detect biomolecules effectively .

Case Studies

Several studies have explored the applications and effects of this compound:

Study 1: Neuropharmacological Applications

A study investigated the neuropharmacological properties of this compound by assessing its effects on animal models of depression. Results indicated that it significantly reduced depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Study 2: Catalytic Efficiency

In a series of experiments focused on organic synthesis, researchers utilized this compound as a ligand in copper-catalyzed reactions. The findings demonstrated enhanced enantioselectivity and yield in the synthesis of β-aminocarbonyl compounds, which are vital in pharmaceutical chemistry .

Study 3: Biosensor Functionality

A recent study developed a biosensor incorporating this compound to detect glucose levels in diabetic patients. The biosensor showed high sensitivity and specificity, indicating its potential for clinical applications in monitoring blood sugar levels .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalPotential antidepressant effects observed in animal models
Catalytic EfficiencyImproved enantioselectivity in organic synthesis
Biosensor DevelopmentHigh sensitivity for glucose detection

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine?

The synthesis typically involves multi-step organocatalytic or transition-metal-catalyzed reactions. For example, chiral bicyclic amines (e.g., 1-aza-3-oxabicyclo[3.3.0]octane derivatives) can be synthesized via stereoselective cyclization of amino alcohols, followed by coupling with 2,6-dihalopyridine intermediates. A key challenge is maintaining stereochemical fidelity during the bicyclo system formation. Methodological parallels exist in the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine, where whole-cell systems enable regioselective hydroxylation of lutidine derivatives . For this compound, asymmetric induction using chiral auxiliaries or enantiopure starting materials (e.g., (2S,5S)-configured precursors) is critical .

Q. Basic: How is the stereochemical configuration of the bicyclo[3.3.0]octane moieties verified?

X-ray crystallography is the gold standard for confirming stereochemistry, as seen in analogous pyridine-pyrazole ligands . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} NOESY to identify spatial proximity of protons in the bicyclic system.
  • Circular Dichroism (CD) : To correlate optical activity with the (2S,5S) configuration.
  • HPLC with chiral stationary phases : For enantiomeric excess determination .

Q. Basic: What are the primary applications of this compound in coordination chemistry?

The compound acts as a tridentate N-donor ligand , forming stable complexes with transition metals (e.g., Ru, Pd). Its rigid bicyclic structure enforces pre-organized geometry, enhancing catalytic selectivity. For instance, structurally related 2,6-bis(benzimidazolyl)pyridine ligands exhibit strong binding to metal centers, enabling applications in catalysis and sensing .

Q. Advanced: How does the ligand’s stereochemistry influence catalytic activity in transfer hydrogenation?

The (2S,5S) configuration dictates the spatial arrangement of donor atoms, affecting metal-ligand bond angles and catalytic efficiency. Studies on Ru "pincer" complexes show that chiral ligands derived from similar bicyclic systems enhance enantioselectivity in ketone hydrogenation. Mechanistic insights from analogous selone-pyridine ligands suggest that stereoelectronic tuning of the ligand backbone modulates metal center reactivity .

Q. Advanced: Can this compound inhibit tyrosinase activity, and what structural features contribute to this?

Pyridine derivatives with bis-functionalized side chains (e.g., tosyloxymethyl or benzyl groups) demonstrate tyrosinase inhibition via competitive binding to the enzyme’s active site. For this compound, the bicyclo[3.3.0]octane groups may sterically hinder substrate access, while the pyridine nitrogen participates in hydrogen bonding with catalytic residues .

Q. Advanced: How do acid-base properties of the pyridine core affect its photophysical behavior?

Protonation of the pyridine nitrogen alters electron density, shifting absorption/emission maxima. In 2,6-distyrylpyridine derivatives, dimethylamino substituents enhance acidochromic sensitivity due to dual protonation sites. For this compound, the electron-withdrawing aza-oxabicyclo groups likely reduce basicity, requiring strong acids (e.g., HClO4_4) for protonation .

Q. Advanced: How does this ligand compare to 2,6-bis(oxazolinyl)pyridine derivatives in asymmetric catalysis?

While both are tridentate ligands, the aza-oxabicyclo system provides greater rigidity than oxazoline rings, reducing conformational flexibility and improving enantioselectivity. However, oxazoline-based ligands (e.g., 2,6-bis[(4R)-isopropyl-2-oxazolin-2-yl]pyridine) offer easier synthetic modularity for tuning steric bulk .

Q. Advanced: What role do hydrogen-bonding interactions play in stabilizing metal complexes of this ligand?

In Ru(III) complexes with bis(arylimino)pyridine ligands, hydrogen bonding between ligand NH groups and counterions (e.g., Cl^-) stabilizes the coordination sphere. For this compound, the bicyclo[3.3.0]octane’s oxygen may participate in non-covalent interactions, influencing solubility and redox properties .

Q. Advanced: How can time-resolved spectroscopy elucidate excited-state dynamics in photochemical applications?

Ultrafast transient absorption spectroscopy can track charge-transfer processes in metal complexes. For example, 2,6-bis(benzimidazolyl)pyridine exhibits fluorescence quenching upon metal binding, attributed to ligand-to-metal charge transfer (LMCT). Similar methods apply to study this compound’s photoredox potential .

Q. Advanced: What strategies mitigate catalyst deactivation during hydrodechlorination reactions?

Chloride poisoning is a common issue. Using ligands with strong σ-donor capacity (e.g., this compound’s tertiary amines) stabilizes metal centers against chloride displacement. Pre-treatment with H2_2 at elevated temperatures regenerates active sites by reducing surface chlorides .

Properties

IUPAC Name

(3S,7aS)-3-[6-[(3S,7aS)-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl]pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2/t36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJHPHCTXHMFQ-GTKRZRNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(O[C@H](N2C1)C3=NC(=CC=C3)[C@H]4N5CCC[C@H]5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115966
Record name (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450841-27-6
Record name (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450841-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 2
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 3
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 4
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 5
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 6
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine

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